1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Descripción
1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorobenzyl group at the 1-position and a 3-methylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₀H₁₇FN₂O₂, with a molecular weight of 336.36 g/mol. The compound’s structure combines a dihydropyridinone core with aromatic substituents, a design often employed in medicinal chemistry to optimize pharmacokinetic properties and target binding.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-3-2-4-18(11-14)22-20(25)16-7-10-19(24)23(13-16)12-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOOKOBXGFKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their structural variations, alongside physicochemical properties where available:
Substituent Position and Electronic Effects
- Fluorine Position on Benzyl Group: The target compound’s 4-fluorobenzyl group (para position) contrasts with G843-1042’s 2-fluorobenzyl (ortho).
- Halogen Exchange : Replacing fluorine with chlorine (e.g., BG16148) increases molecular weight and lipophilicity (Cl: +34.45 g/mol vs. F: +18.99 g/mol), which may influence membrane permeability and target engagement .
N-Aryl Modifications
- Alkyl-Substituted N-Aryl (C₂₃H₂₄N₂O₂) : The 4-isopropyl group increases hydrophobicity, which could enhance CNS penetration but reduce aqueous solubility .
Core Heterocycle Variations
- Pyridazine vs. Pyridine Cores : Compound 8 (pyridazine core) differs from the target compound’s pyridine structure. Pyridazines generally exhibit higher polarity and altered hydrogen-bonding capacity, impacting solubility and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
